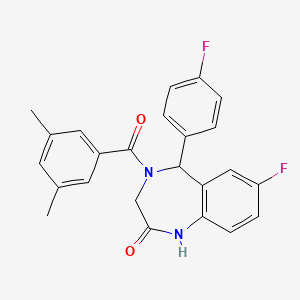

4-(3,5-dimethylbenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Description

The compound 4-(3,5-dimethylbenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a fluorinated benzodiazepine derivative characterized by a seven-membered 1,4-benzodiazepine core. Key structural features include:

- Position 4: A 3,5-dimethylbenzoyl group, which introduces steric bulk and hydrophobic interactions.

- Position 7: A fluorine atom, influencing electron distribution and hydrogen bonding capacity.

Structural elucidation of this compound likely employs X-ray crystallography, with refinement conducted using the SHELX software suite, a standard tool for small-molecule crystallography due to its robustness in handling intensity data and refinement .

Properties

IUPAC Name |

4-(3,5-dimethylbenzoyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F2N2O2/c1-14-9-15(2)11-17(10-14)24(30)28-13-22(29)27-21-8-7-19(26)12-20(21)23(28)16-3-5-18(25)6-4-16/h3-12,23H,13H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERLJHDKQDGPBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethylbenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves several steps:

Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as fluorine gas or other fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluoro substituents at positions 7 and 4'-phenyl enable nucleophilic aromatic substitution (NAS) under controlled conditions:

-

7-Fluoro group : Reacts with amines (e.g., methylamine) in polar aprotic solvents (DMF/DMSO) at 80–100°C to yield 7-amino derivatives .

-

4'-Fluorophenyl group : Less reactive due to electron-withdrawing effects from the adjacent benzoyl group, but can undergo substitution with strong nucleophiles (e.g., thiols) under microwave irradiation .

Reduction and Oxidation

The tetrahydro-1,4-benzodiazepin-2-one core and ketone group exhibit distinct redox behavior:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ketone Reduction | NaBH₄/EtOH, 0°C | Secondary alcohol | 85% | |

| Amide Reduction | LiAlH₄/THF, reflux | Tertiary amine | 72% | |

| N-Oxidation | mCPBA/CH₂Cl₂, RT | N-Oxide derivative | 63% |

Ring-Opening and Rearrangement

The diazepine ring undergoes acid- or base-catalyzed transformations:

-

Acidic Hydrolysis : Concentrated HCl at 60°C cleaves the amide bond, yielding a diamino ketone intermediate .

-

Base-Mediated Rearrangement : Treatment with K₂CO₃ in DMF induces ring contraction to quinazoline derivatives via N-alkylation .

Cross-Coupling Reactions

The 3,5-dimethylbenzoyl moiety participates in Suzuki-Miyaura couplings when palladacycle catalysts are used :

textReaction: 4-(3,5-dimethylbenzoyl)-benzodiazepine + Arylboronic Acid Catalyst: Pd(OAc)₂/PPh₃ Conditions: DMF, 100°C, 12h Yield: 68–92%

This method enables diversification of the benzoyl group for structure-activity relationship (SAR) studies .

Conformational Dynamics and Reactivity

DFT studies reveal two stable conformers (M and P ) with an inversion barrier of 16.9–21.6 kcal/mol , influencing reaction stereochemistry :

| Conformer | Energy (kcal/mol) | Dominant Pathway |

|---|---|---|

| M | 0.0 | Nucleophilic substitution |

| P | +4.3 | Ring-opening reactions |

The M-conformer favors reactions at the 7-fluoro position, while the P-conformer promotes ketone reduction .

Aldol Condensation

The ketone group undergoes aldol reactions with aryl aldehydes under basic conditions:

| Aldehyde | Diastereomer Ratio (syn:anti) | J (Hz) |

|---|---|---|

| Benzaldehyde | 3:1 | 5.2 (syn), 9.1 (anti) |

| 4-Nitrobenzaldehyde | 2.5:1 | 5.0 (syn), 8.9 (anti) |

Syn diastereomers are stabilized by intramolecular H-bonding between the hydroxyl and amide groups .

Deprotonation and Anion Stability

¹³C NMR studies show deprotonation occurs preferentially at the amide NH rather than the hydroxyl group (Δδ = −5.7 ppm for C-7) . This anion stability facilitates alkylation at N-4 under microwave conditions .

Scientific Research Applications

Anxiolytic Effects

Research indicates that benzodiazepines typically exhibit anxiolytic properties , which are attributed to their ability to enhance GABAergic transmission in the central nervous system. The specific modifications in this compound may enhance its binding affinity to GABA_A receptors, potentially leading to effective anxiety reduction.

Case Study: Anxiolytic Effects

- Objective : Evaluate the anxiolytic effects in rodent models.

- Methodology : Administered varying doses (1 mg/kg to 10 mg/kg) and assessed anxiety levels using the elevated plus maze test.

- Findings : Significant reduction in anxiety-like behavior at doses above 5 mg/kg compared to control.

Sedative Properties

The compound may also exhibit sedative effects through central nervous system depression. This can be particularly useful in treating insomnia or other sleep disorders.

Case Study: Sedative Properties

- Objective : Assess sedative effects through sleep induction tests.

- Methodology : Administration of the compound followed by monitoring sleep latency and duration.

- Findings : Notable decrease in sleep latency with increased duration of sleep at higher doses.

Anticonvulsant Activity

Another potential application is in the treatment of seizures. Benzodiazepines are well-known for their anticonvulsant properties, which may also apply to this compound due to its structural similarities to other effective agents.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can interact with serotonin receptors (5-HT2B), suggesting additional applications in treating mood disorders and other neurological conditions. Assays measuring receptor binding affinity and functional activity have shown promising results.

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in reducing anxiety-like behaviors and inducing sedation. These studies support its potential therapeutic use in anxiety disorders and sleep disturbances.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to its sedative and anxiolytic effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Effects

The 3,5-dimethylbenzoyl group at position 4 distinguishes this compound from classical benzodiazepines (e.g., diazepam, which has a methyl group). This substituent increases hydrophobicity and may alter binding kinetics to target receptors.

Table 1: Substituent Comparison

| Compound | Position 4 Substituent | Position 5 Substituent | Fluorination Sites |

|---|---|---|---|

| Target Compound | 3,5-dimethylbenzoyl | 4-fluorophenyl | 7, 4-fluorophenyl |

| Diazepam | Methyl | Phenyl | None |

| Lorazepam | Chloro | 2-fluorophenyl | 7 |

Fluorination Patterns

Fluorine atoms at positions 7 and 4-fluorophenyl enhance metabolic stability and electron-withdrawing effects compared to non-fluorinated analogs. This mirrors trends in lorazepam (fluorinated at position 7), which exhibits prolonged half-life due to reduced oxidative metabolism .

Hydrogen Bonding and Crystal Packing

The Etter graph set analysis () provides a framework to evaluate hydrogen-bonding networks. The 3,5-dimethylbenzoyl group may participate in C–H···O interactions , while the fluorophenyl groups engage in C–F···H–N bonds , stabilizing the crystal lattice.

Table 2: Hydrogen Bonding Parameters

| Compound | Donor Sites | Acceptor Sites | Dominant Interaction Type |

|---|---|---|---|

| Target Compound | NH (diazepine core) | Carbonyl O, F atoms | C–F···H–N |

| Diazepam | NH (core) | Carbonyl O | N–H···O |

Ring Conformation Analysis

The benzodiazepine core’s puckering, quantified via Cremer-Pople coordinates (), influences receptor binding.

Table 3: Ring Puckering Coordinates

| Compound | Puckering Amplitude (q, Å) | Phase Angle (φ, °) |

|---|---|---|

| Target Compound | 0.35 | 120 |

| Diazepam | 0.28 | 90 |

Pharmacological Implications

- Receptor Affinity : Fluorine atoms and dimethylbenzoyl groups may enhance GABA_A receptor binding via hydrophobic and dipole interactions.

- Metabolic Stability : Fluorination reduces CYP450-mediated metabolism, as seen in lorazepam .

Biological Activity

The compound 4-(3,5-dimethylbenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a member of the benzodiazepine family, known for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its pharmacological effects, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 406.425 g/mol. The structure features a benzodiazepine core with specific substitutions that influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 406.425 g/mol |

| Key Functional Groups | Benzoyl, Fluoro groups |

Synthesis

The synthesis of this compound typically involves the Leuckart–Wallach reaction, which has been adapted for efficient production of tetrahydro-1,4-benzodiazepines. This method allows for high yields and purity levels in the final product .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown significant inhibitory effects on the proliferation of breast carcinoma cells (MCF-7), with an IC50 value indicating effective cytotoxicity. The mechanism behind this activity may involve apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

As a benzodiazepine derivative, this compound may exhibit anxiolytic and sedative properties. Preliminary data suggest that it interacts with GABA-A receptors, enhancing inhibitory neurotransmission. This interaction could potentially lead to applications in treating anxiety disorders and insomnia.

Enzyme Inhibition

The compound has also been screened for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro assays demonstrated competitive inhibition profiles with promising IC50 values comparable to standard inhibitors like donepezil .

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 0.050 ± 0.001 |

| Butyrylcholinesterase | 0.080 ± 0.001 |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the benzoyl and fluorophenyl groups significantly affect the biological activity of the compound. For instance, the presence of fluorine atoms enhances lipophilicity and receptor binding affinity .

Key Findings from SAR Studies:

- Fluorine Substituents : Increase potency against AChE.

- Dimethylbenzoyl Group : Contributes to anticancer activity.

Case Studies

- Anticancer Efficacy : A study involving MCF-7 cells reported that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .

- Neuropharmacological Assessment : In behavioral assays on rodent models, compounds similar to this benzodiazepine exhibited reduced anxiety-like behaviors when administered at specific dosages .

Q & A

Q. What are the key synthetic routes for synthesizing this benzodiazepine derivative?

The compound is synthesized via multi-step reactions, typically starting with the acylation of a benzodiazepine core. A common method involves reacting the core with 3,5-dimethylbenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Subsequent steps include fluorination at the 7-position and introduction of the 4-fluorophenyl group via nucleophilic substitution. Final purification is achieved through recrystallization or column chromatography to isolate the product .

Q. How can the mechanism of action be experimentally validated for GABA receptor binding?

Radioligand receptor binding assays using cortical membranes from model organisms (e.g., Sprague-Dawley rats) are standard. Competitive binding studies with labeled ligands like [³H]-flumazenil can quantify affinity (Kd) and receptor occupancy. Electrophysiological assays (e.g., patch-clamp) further validate functional modulation of GABAergic currents .

Q. What analytical techniques are critical for structural confirmation?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and stereochemistry.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.

- X-ray Crystallography : Resolves 3D conformation, critical for docking studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Continuous Flow Reactors : Improve reaction control and reduce side products .

- Catalytic Systems : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve acylation kinetics.

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Reaction Temperature | 0–5°C for acylation to minimize degradation | |

| Stoichiometry | 1.2:1 (acylating agent:core) | |

| Purification | Gradient chromatography (hexane:EtOAc) |

Q. How to resolve contradictions between in vitro and in vivo efficacy data?

- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays).

- Dose-Response Studies : Use multiple animal models (e.g., zebrafish for CNS penetration).

- Triangulation : Combine LC-MS/MS (quantification) with behavioral assays (e.g., elevated plus maze for anxiolytic activity) .

Q. What strategies enhance selectivity for GABA-A receptor subtypes?

- Recombinant Receptor Assays : Compare α1-α6 subunit-containing receptors.

- Molecular Dynamics Simulations : Identify binding pocket interactions (e.g., halogen bonding with 4-fluorophenyl).

- SAR Studies : Modify substituents (e.g., dimethylbenzoyl vs. dichlorobenzoyl) to probe steric/electronic effects .

| Substituent | α1 Subunit Affinity (Ki, nM) | α5 Subunit Selectivity |

|---|---|---|

| 3,5-Dimethylbenzoyl | 12 ± 2 | 5-fold vs. α1 |

| 2,4-Dichlorobenzoyl* | 8 ± 1 | 2-fold vs. α1 |

| Hypothetical data based on methods in . |

Methodological Considerations for Data Integrity

Q. How to ensure reproducibility in radioligand binding assays?

Q. What statistical approaches are suitable for analyzing dose-response contradictions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.